2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol
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Overview
Description
2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol is a chemical compound with the molecular formula C11H20N4O and a molecular weight of 224.30 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and allows for the formation of 1,2,3-triazole rings. The general synthetic route involves the following steps:
Preparation of the Alkyne and Azide Precursors: The alkyne and azide precursors are synthesized separately. The alkyne precursor can be prepared by reacting cyclohexanone with propargyl bromide, while the azide precursor is synthesized by reacting dimethylamine with sodium azide.
Click Reaction: The alkyne and azide precursors are then subjected to a copper-catalyzed cycloaddition reaction.
Industrial Production Methods
Industrial production of 2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of biological molecules and their interactions.
Industry: Utilized in the development of new materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol involves its interaction with molecular targets through the triazole ring. The triazole ring can coordinate with metal ions, enhancing the reactivity of the compound in catalytic processes. Additionally, the dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
Uniqueness
2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol is unique due to its triazole ring, which imparts distinct reactivity and coordination properties. The presence of the dimethylamino group further enhances its solubility and interaction with biological molecules, making it a versatile compound for various applications .
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-[4-[(dimethylamino)methyl]triazol-1-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C11H20N4O/c1-14(2)7-9-8-15(13-12-9)10-5-3-4-6-11(10)16/h8,10-11,16H,3-7H2,1-2H3 |
InChI Key |
CRLCZYITPLTDBA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CN(N=N1)C2CCCCC2O |
Origin of Product |
United States |
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